![molecular formula C25H26N4O3 B2599701 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 903257-39-6](/img/structure/B2599701.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an isoquinoline structure . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydroisoquinolin-2(1H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The isoquinoline structure is a key component .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, due to its complex structure, has been a subject of pharmacokinetic studies to understand its metabolism and disposition in humans. One significant study focused on a related compound, BMS-690514, highlighting the extensive metabolism and elimination pathways of tetrahydroisoquinoline derivatives. The study revealed that after oral administration, the compound was rapidly absorbed and predominantly eliminated through feces and urine, indicating high metabolic activity. This research helps in understanding the pharmacokinetics of similar compounds, including this compound, which could be crucial for developing therapeutic agents targeting cancer and other diseases (Christopher et al., 2010).
Neurotoxicity and Potential Therapeutic Applications
Studies on similar tetrahydroisoquinoline derivatives have explored their neurotoxicity and potential therapeutic applications. The metabolism of such compounds in humans can yield various metabolites, some of which might have neurotoxic effects, while others could offer therapeutic benefits. For example, research on MPTP, a neurotoxin, and its analogs, has paved the way for investigating the neurotoxicity potential of related compounds, including tetrahydroisoquinolines, in Parkinson's disease. This line of research is crucial for identifying both the risks and therapeutic potentials of compounds like this compound in neurodegenerative disorders (Matsubara et al., 2002).
Potential in Oncology
The study of the metabolism and action of tetrahydroisoquinoline derivatives, including this compound, extends into oncology. These compounds' ability to inhibit specific receptors and pathways involved in cancer cell growth and metastasis could make them valuable as cancer therapeutics. Research into compounds like BMS-690514, which targets ErbB/vascular endothelial growth factor receptors, demonstrates the potential of tetrahydroisoquinolines in treating conditions such as non-small-cell lung cancer and metastatic breast cancer. This suggests a promising area of research for this compound and similar compounds (L. Christopher et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-32-22-10-4-9-21(14-22)28-25(31)24(30)27-16-23(19-8-5-12-26-15-19)29-13-11-18-6-2-3-7-20(18)17-29/h2-10,12,14-15,23H,11,13,16-17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHDJLGSRZOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
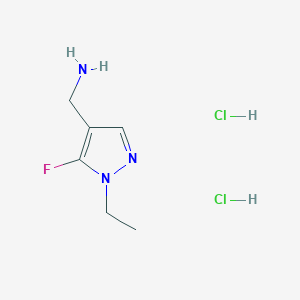
![2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2599620.png)
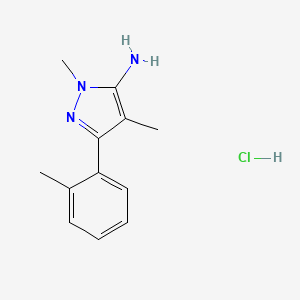
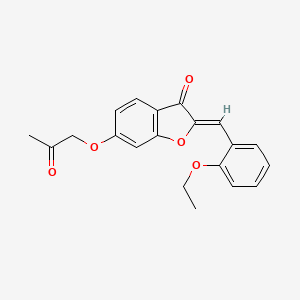
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
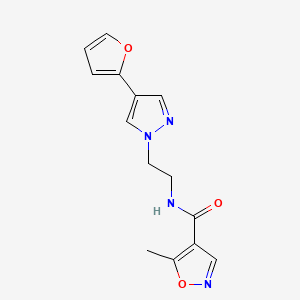
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2599628.png)
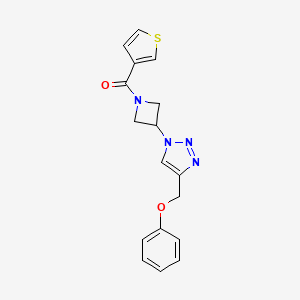

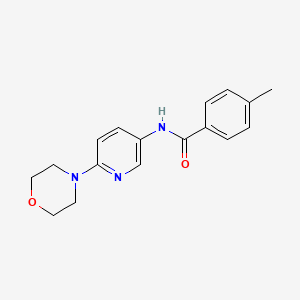

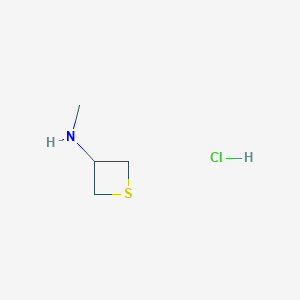
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)
